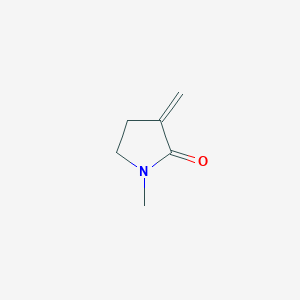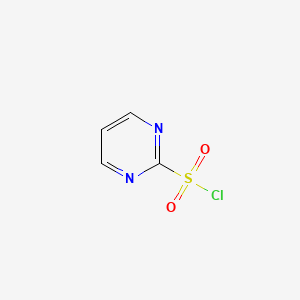
5-(2-吡啶基)异噁唑-3-甲酸甲酯
描述
Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate, also known as isoxazole-3-carboxylic acid, is a chemical compound that belongs to the isoxazole family. It is widely used in the field of pharmaceutical research due to its unique chemical properties and potential therapeutic benefits.
科学研究应用
α-氨基吡咯衍生物的合成
由 E. Galenko 等人 (2019) 领导的研究开发了一种以 4-亚甲基异噁唑-3-酮为起始原料合成 5-氨基吡咯-3-甲酸甲酯的方法。该方法包括一个多米诺过程,包括还原性异噁唑开环和通过分子内/分子间偶氮偶联形成含吡咯产物,展示了光解下重氮化合物和卡宾的反应性(Galenko et al., 2019)。
促进高度功能化的异噁唑
J. G. Ruano 等人 (2005) 讨论了通过多米诺 1,3-偶极环加成和消除过程合成烷基 4-(二乙氧甲基)-3-吡啶-3-基异噁唑-5-甲酸酯。该支架对于生成高度功能化的 3-吡啶-3-基异噁唑-5-羧酸衍生物和异噁唑稠合杂环至关重要(Ruano, Fajardo, & Martín, 2005)。
Pd 催化的 γ-C(sp(3))-H 键活化
K. Pasunooti 等人 (2015) 的一项研究利用了 5-(2-吡啶基)异噁唑-3-甲酸甲酯的衍生物,用于 α-氨基丁酸衍生物中 Pd 催化的 γ-C(sp(3))-H 键活化,从而有效地合成了各种 γ-取代的非天然氨基酸。这突出了该化合物在促进选择性和有效芳基化和烷基化中的作用(Pasunooti et al., 2015)。
Comenic 酸衍生物的合成
A. Kletskov 等人 (2018) 以 5-羟基-4-氧代-4H-吡喃-2-甲酸甲酯为起始原料合成了含有异噁唑和异噻唑部分的衍生物。这些衍生物在生物测定中显示出与抗肿瘤药物 Temobel 的协同作用,表明它们在增强脑肿瘤化疗方面的潜力(Kletskov et al., 2018)。
异噁唑的热解
Cláudio M. Nunes 等人 (2011) 探讨了异噁唑及其衍生物的热解,确定了主要产物并阐明了羰基-乙烯基亚硝基在重排中的作用。本研究有助于我们了解异噁唑的热行为及其对化学合成过程的影响(Nunes et al., 2011)。
属性
IUPAC Name |
methyl 5-pyridin-2-yl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-14-10(13)8-6-9(15-12-8)7-4-2-3-5-11-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHVLEYEGZPCMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-(Methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B1610399.png)
![Imidazo[2,1-b]thiazole, 5,6-dihydro-6-(2-naphthalenyl)-, ethanedioate(1:1)](/img/structure/B1610400.png)


![1-Phenyl-2-[(propan-2-yl)amino]ethan-1-one](/img/structure/B1610404.png)
